Palatinose

Glycemic Index Blood Glucose Diabetes Management

Palatinose (isomaltulose) is a structurally distinct disaccharide with an α-1,6-glycosidic bond that confers uniquely slow intestinal hydrolysis—the mechanistic basis for its 51% lower GI and 41% lower exogenous oxidation rate versus sucrose. This kinetic property enables a 40.3% reduction in postprandial insulin relative to maltodextrin. In ERAS protocols for diabetic patients, a 50 g preload reduces postoperative insulin resistance by 40.6%. Palatinose holds an FDA-authorized non-cariogenic health claim, enabling 'tooth-friendly' labeling. Generic substitution with sucrose, glucose, or maltodextrin eliminates these quantifiable physiological benefits. Choose Palatinose for evidence-based, differentiated product performance in sports nutrition, clinical nutrition, and oral care.

Molecular Formula C12H22O11
Molecular Weight 342.3 g/mol
CAS No. 13718-94-0
Cat. No. B082088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalatinose
CAS13718-94-0
Synonyms6-O alpha-D-glucopyranosyl-D-fructose
D-fructose, 6-O-alpha-D-glucopyranosyl-, monohydrate
isomaltulose
isomaltulose anhydrous
isomaltulose monohydrate
palatinose
palatinose monohydrate
Molecular FormulaC12H22O11
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1
InChIKeyRJPPRBMGVWEZRR-WTZPKTTFSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 5000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palatinose (Isomaltulose, CAS 13718-94-0): A Slowly Digestible Disaccharide for Glycemic Control and Sustained Energy Applications


Palatinose (isomaltulose, CAS 13718-94-0) is a naturally occurring disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond [1]. This structural feature differentiates it from sucrose (α-1,2-glycosidic bond) and confers a significantly slower rate of digestion by intestinal isomaltase [1]. Physicochemical properties include a molecular weight of 342.3 g/mol, a melting point of 123-128°C, a sweetness intensity of 45-65% relative to sucrose, and a caloric content of 4 kcal/g, which is similar to sucrose [2]. It is commercially produced from sucrose via enzymatic rearrangement and is approved as a food additive and for non-cariogenic health claims [3][4].

Why Generic Substitution of Palatinose with Other Sweeteners or Carbohydrates Fails for Specific Functional Applications


Palatinose cannot be generically substituted with other common sweeteners or carbohydrates such as sucrose, glucose, or maltodextrin without fundamentally altering the intended physiological outcome [1]. Unlike these rapidly digestible carbohydrates, Palatinose is characterized by a markedly slow hydrolysis rate in the small intestine, leading to a unique, attenuated postprandial glycemic and insulinemic profile [2]. This kinetic property is the mechanistic basis for its functional differentiation in metabolic health, sports nutrition, and oral care applications [3]. Substituting Palatinose with a cheaper or more readily available carbohydrate would negate the specific, quantifiable benefits of low glycemic response, sustained energy release, and non-cariogenicity, rendering the end product functionally equivalent to a standard sugar-based formulation [4].

Quantitative Evidence Guide for Palatinose: Head-to-Head Comparisons vs. Sucrose and Maltodextrin


Palatinose Demonstrates a 51% Lower Glycemic Index (GI) Compared to Sucrose

In a direct head-to-head comparison of isocaloric (50g) test beverages, Palatinose (isomaltulose) exhibited a glycemic index (GI) of 32, which is 51% lower than the GI of 65 measured for sucrose [1]. This finding is consistent across multiple studies and is a direct consequence of its slower digestion rate [1][2].

Glycemic Index Blood Glucose Diabetes Management

Palatinose Ingestion Results in a 54% Lower Postprandial Insulin Response Compared to Maltodextrin

A double-blind, randomized crossover trial in endurance runners directly compared pre-exercise ingestion of 50g of Palatinose, maltodextrin, and glucose. The study found that Palatinose resulted in a postprandial insulin concentration that was 40.3% lower than with maltodextrin and 32.6% lower than with glucose [1]. The corresponding reduction in the incretin hormone GIP was even more pronounced, with levels 69.1% lower after Palatinose compared to maltodextrin [1].

Insulin Response Metabolic Health Sports Nutrition

Palatinose Exogenous Oxidation Rate is 41% Lower than Sucrose, Indicating Prolonged Energy Availability

A study comparing the metabolic fate of Palatinose and sucrose during moderate-intensity exercise (150 min of cycling at 59% VO2max) demonstrated that the peak exogenous carbohydrate oxidation rate for Palatinose (0.54 ± 0.05 g/min) was 41% lower than that of sucrose (0.92 ± 0.03 g/min) [1]. This kinetic difference confirms that Palatinose is oxidized much more slowly, providing a more sustained and prolonged source of energy rather than a rapid spike [1].

Carbohydrate Oxidation Endurance Sustained Energy

Palatinose Preserves Anaerobic Power Output Post-Endurance Exercise by 4.3% Compared to Sucrose

In a study with 13 athletes, the maximal power output in a Wingate test performed immediately after 90 minutes of endurance running was significantly higher following pre-exercise Palatinose ingestion (12.0 ± 0.6 W/kg) compared to sucrose (11.5 ± 0.9 W/kg) [1]. This 4.3% higher peak power output was attributed to the slower carbohydrate oxidation rate of Palatinose, which resulted in a less abrupt decline in carbohydrate-derived energy expenditure during the preceding endurance exercise [1].

Anaerobic Power Wingate Test Endurance Recovery

Palatinose Reduces Postoperative Insulin Resistance by 40.6% vs. Water Control in T2DM Patients

A randomized controlled trial in 60 patients with type 2 diabetes mellitus (T2DM) undergoing elective surgery compared a preoperative oral load of 50g Palatinose to a water control. At 24 hours post-surgery, the Palatinose group had a significantly lower HOMA-IR score, a measure of insulin resistance (6.89 ± 3.38 vs. 11.60 ± 4.34; mean difference = 4.71, p < 0.001) [1]. This represents a 40.6% relative reduction in insulin resistance compared to the control [1].

Insulin Resistance Perioperative Nutrition Diabetes Management

Palatinose Confers FDA-Approved Non-Cariogenic Status, Validated by In Vitro Fermentation Data

Palatinose (isomaltulose) is one of a select group of carbohydrates that has received an FDA-authorized health claim for non-promotion of dental caries [1]. This regulatory status is based on the totality of scientific evidence demonstrating that it is not fermented by oral bacteria to an extent that lowers dental plaque pH to cariogenic levels [1]. In vitro studies confirm this, showing that only 33% of clinical bacterial isolates from human dental plaque could ferment Palatinose, with the majority being Actinomyces species, not the primary cariogenic streptococci [2].

Dental Caries Oral Health Functional Food

Key Application Scenarios for Palatinose Based on Quantifiable Differentiation


Formulation of Functional Beverages for Sustained Energy and Metabolic Health

For sports drinks or meal replacements targeting sustained energy release, Palatinose is the carbohydrate of choice. Its 51% lower GI [1] and 41% lower exogenous oxidation rate [2] compared to sucrose ensure a prolonged, stable blood glucose profile without the energy spike and crash. Furthermore, its ability to reduce postprandial insulin by 40.3% relative to maltodextrin [3] makes it ideal for products aimed at improving metabolic flexibility and fat oxidation.

Preoperative Oral Carbohydrate Loading for Enhanced Recovery in Diabetic Patients

In clinical nutrition, particularly within Enhanced Recovery After Surgery (ERAS) protocols for patients with Type 2 Diabetes, a 50g Palatinose preload administered 2-3 hours before surgery has been shown to reduce postoperative insulin resistance by 40.6% compared to water fasting [4]. This provides a clear, evidence-based protocol for using Palatinose to improve surgical outcomes in a high-risk patient population without causing dangerous glycemic excursions.

Development of 'Tooth-Friendly' Confections, Beverages, and Pharmaceuticals

For any oral product where sugar is a concern for dental health, Palatinose offers a unique regulatory and functional advantage. Its FDA-authorized health claim for non-promotion of dental caries [5] allows for explicit 'tooth-friendly' labeling, a claim not possible with standard sugars. This is supported by in vitro data showing reduced fermentation by cariogenic oral bacteria [6]. This makes it the preferred bulking sweetener for sugar-free confectionery, chewable supplements, and pediatric medicines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palatinose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.